6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine
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Overview
Description
6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with dibenzoylacetylene in acetonitrile at room temperature . This one-pot metal-free protocol yields the desired compound in excellent yields (>90%).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives .
Scientific Research Applications
6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing enzymatic activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,2,4-triazolo(4,3-b)pyridazine
- 6-Chloro-3-methyl-1,2,4-triazolo(4,3-b)pyridazine
- 6-(3-methylpiperidino)-1,2,4-triazolo(4,3-b)pyridazine
Uniqueness
6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
81450-34-2 |
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Molecular Formula |
C8H5ClN6 |
Molecular Weight |
220.62 g/mol |
IUPAC Name |
8-chloro-5-methyl-3,4,6,7,10,13-hexazatricyclo[7.4.0.02,6]trideca-1(13),2,4,7,9,11-hexaene |
InChI |
InChI=1S/C8H5ClN6/c1-4-12-13-8-6-5(10-2-3-11-6)7(9)14-15(4)8/h2-3H,1H3 |
InChI Key |
PVNJJNPAXYTAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C3=NC=CN=C32)Cl |
Origin of Product |
United States |
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